rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one
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Overview
Description
rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes a methoxy and a methyl group attached to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one can be achieved through several synthetic routes. One common method involves the use of a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into more reduced forms.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one can be compared with other similar compounds, such as:
rac-(1R,4R,5S)-5-fluorobicyclo[2.2.1]heptan-2-one: This compound has a fluorine atom instead of a methoxy group, which can significantly alter its chemical and biological properties.
rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2408936-39-8 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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